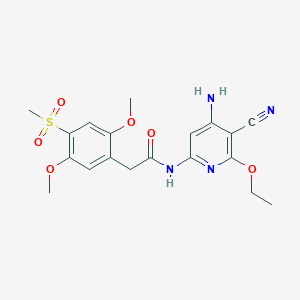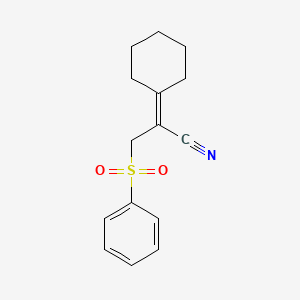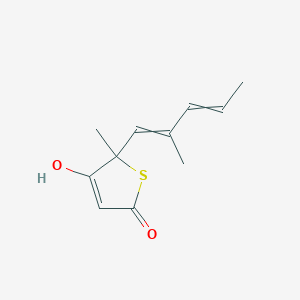![molecular formula C13H16O3 B12597968 (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol CAS No. 646520-62-9](/img/structure/B12597968.png)
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol is an organic compound with a complex structure that includes a methoxyphenyl group and a pentyn-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of pent-4-yn-2-ol, followed by the introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to streamline the production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the alkyne and hydroxyl groups can form hydrogen bonds or participate in covalent bonding with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxyphenylacetic acid: Similar in having a methoxyphenyl group but differs in the presence of a carboxylic acid group instead of the alkyne and hydroxyl groups.
4-Pentyn-2-ol: Shares the pentyn-2-ol moiety but lacks the methoxyphenyl group.
Uniqueness
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol is unique due to its combination of a methoxyphenyl group and a pentyn-2-ol moiety. This structural combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
646520-62-9 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol |
InChI |
InChI=1S/C13H16O3/c1-3-4-12(14)10-16-9-11-5-7-13(15-2)8-6-11/h1,5-8,12,14H,4,9-10H2,2H3/t12-/m0/s1 |
Clave InChI |
OPFGZUFDGCEXQI-LBPRGKRZSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)COC[C@H](CC#C)O |
SMILES canónico |
COC1=CC=C(C=C1)COCC(CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)
![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide](/img/structure/B12597919.png)




![2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B12597944.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B12597957.png)
![Phenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597965.png)
